molecular formula C26H27N3O7 B12126680 N-(7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-3,4,5-trimethoxybenzamide

N-(7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B12126680
M. Wt: 493.5 g/mol
InChI Key: SGJDJXOKIVFFAH-UHFFFAOYSA-N
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Description

N-(7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-3,4,5-trimethoxybenzamide is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a quinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-3,4,5-trimethoxybenzamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The initial step often involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions to form the quinazolinone core.

    Introduction of the Dimethoxyphenyl Group:

    Attachment of the Trimethoxybenzamide Moiety: The final step involves the coupling of the quinazolinone intermediate with 3,4,5-trimethoxybenzoic acid or its derivatives, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic groups under strong oxidative conditions.

    Reduction: The quinazolinone core can be reduced to form tetrahydroquinazoline derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of tetrahydroquinazoline derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, N-(7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-3,4,5-trimethoxybenzamide is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its methoxy groups and quinazolinone core make it suitable for various applications, including as a precursor for polymers or advanced materials.

Mechanism of Action

The mechanism of action of N-(7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound may act as an inhibitor or modulator. The methoxy groups and quinazolinone core play crucial roles in binding to these targets and exerting biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzamide: Shares the trimethoxybenzamide moiety but lacks the quinazolinone core.

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

Uniqueness

N-(7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-3,4,5-trimethoxybenzamide is unique due to its combination of a quinazolinone core with multiple methoxy groups. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H27N3O7

Molecular Weight

493.5 g/mol

IUPAC Name

N-[7-(3,4-dimethoxyphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C26H27N3O7/c1-32-20-7-6-14(10-21(20)33-2)15-8-18-17(19(30)9-15)13-27-26(28-18)29-25(31)16-11-22(34-3)24(36-5)23(12-16)35-4/h6-7,10-13,15H,8-9H2,1-5H3,(H,27,28,29,31)

InChI Key

SGJDJXOKIVFFAH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)OC

Origin of Product

United States

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